1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-Benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a benzyl group at the 1-position and a 2-methoxybenzyl substituent on the amide nitrogen. The compound’s design aligns with medicinal chemistry strategies that prioritize substituent-driven selectivity and metabolic stability. The pyridazinone core enables hydrogen-bonding interactions with biological targets, while the 2-methoxybenzyl group may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)13-21-20(25)17-11-12-19(24)23(22-17)14-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQCWGKENKDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl precursors with a pyridazine derivative under controlled conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyridazinone Series
Key structural analogs and their properties are summarized in Table 1.
Key Observations:
- Substituent Impact on Activity: The 2-methoxybenzyl group in the target compound is structurally distinct from cyclopropylcarbamoyl (compound 5) or 4-methoxybenzyl (compound 19) groups in analogs. These variations influence target binding and physicochemical properties. For instance, fluorinated analogs (e.g., compound 9, 90% yield) demonstrate enhanced proteasome inhibition, suggesting electronegative substituents improve potency .
- Synthetic Efficiency: The target compound’s synthesis likely employs similar coupling reagents (e.g., HATU/DIPEA in DMF) as described for analogs . However, yields vary significantly (22–95%), indicating that steric or electronic effects of the 2-methoxybenzyl group may affect reaction optimization.
- Biological Specificity: Unlike NBOMe derivatives (e.g., 25I-NBOMe), which share the 2-methoxybenzyl motif but target serotonin receptors, the pyridazinone core in the target compound suggests divergent mechanisms, likely protease inhibition .
Physicochemical and Pharmacokinetic Considerations
- Hydrogen-Bonding Capacity: The pyridazinone core and carboxamide group enable hydrogen-bonding interactions critical for proteasome binding, as evidenced in co-crystallization studies of related compounds .
Biological Activity
1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNO
- SMILES Notation :
CC1=NN(C(=O)C2=C(C=CC=C2)C(=O)N1C(C)C)=C(C=C(C)C)=C(C=C(C)C)=C(C=C(C)C)
This structure indicates the presence of a benzyl group and a methoxyphenyl moiety, which are significant for its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyridazine compounds exhibit notable anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A recent study found that a related compound demonstrated significant antiproliferative effects against leukemia cell lines while maintaining low cytotoxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Example : A derivative exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. For example, docking studies have suggested that it may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
Key Findings from Research
| Activity | Target | Outcome |
|---|---|---|
| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited proliferation |
| Antibacterial | Gram-positive/negative bacteria | Effective against S. aureus and E. coli |
| Antifungal | Fungal pathogens | Moderate activity against Candida species |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological properties. Modifications to the benzyl or methoxy groups can significantly influence the pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
